Tert-butyl 2-fluoropyridine-4-carboxylate
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Overview
Description
Tert-butyl 2-fluoropyridine-4-carboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a fluorine atom, and an isonicotinic acid ester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-fluoropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-fluoroisonicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 2-fluoroisonicotinate can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the continuous production of tert-butyl 2-fluoroisonicotinate with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoroisonicotinic acid and tert-butyl alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine yields the corresponding amide.
Hydrolysis: The major products are 2-fluoroisonicotinic acid and tert-butyl alcohol.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Tert-butyl 2-fluoropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Tert-butyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include enzyme inhibition, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-chloroisonicotinate: Similar in structure but with a chlorine atom instead of fluorine.
tert-Butyl 2-bromoisonicotinate: Contains a bromine atom instead of fluorine.
tert-Butyl 2-iodoisonicotinate: Contains an iodine atom instead of fluorine.
Uniqueness
Tert-butyl 2-fluoropyridine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in applications where specific electronic effects are desired .
Properties
IUPAC Name |
tert-butyl 2-fluoropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNXSWQMRTXJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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